rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid
Description
Molecular Formula: C₁₁H₁₈O₄
Molecular Weight: 214.26 g/mol
Structural Features:
- A cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid group at position 1.
- Stereochemistry: The (1R,2R) configuration indicates specific spatial arrangement of substituents, critical for reactivity and interactions in synthetic applications.
Key Identifiers: - SMILES: CC(C)(C)OC(=O)[C@@H]1CCC[C@H]1C(=O)O
- InChIKey: LIMUNFUOJCCPSR-HTQZYQBOSA-N .
The Boc group serves as a protective moiety for amines in organic synthesis, while the carboxylic acid enables further derivatization (e.g., esterification, amidation). This compound is primarily used as a chiral building block in pharmaceuticals and asymmetric synthesis.
Properties
CAS No. |
124789-47-5 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
InChI Key |
LIMUNFUOJCCPSR-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as strong acids or bases to facilitate the removal of the tert-butoxycarbonyl group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols.
Scientific Research Applications
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid exerts its effects involves the reactivity of its functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing a free amine or other reactive site. This allows the compound to participate in various chemical reactions, targeting specific molecular pathways depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with four analogous compounds, emphasizing structural differences, applications, and physicochemical properties.
Table 1: Comparative Analysis of rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopentane-1-carboxylic Acid and Analogues
Key Observations :
Ring Size and Reactivity :
- The cyclopropane analogue (C₉H₁₄O₄) exhibits higher ring strain, enhancing reactivity in cycloaddition or ring-opening reactions compared to the cyclopentane-based compound .
- The cyclopentane scaffold in the target compound offers conformational flexibility, favoring stereoselective synthesis .
Functional Group Variations: Replacement of the Boc group with a carbamoyl group (C₇H₁₁NO₃) eliminates the need for deprotection steps in amide bond formation, streamlining synthesis workflows . The Boc-protected amino analogue (C₁₂H₂₁NO₄) introduces nucleophilic reactivity at the amino site, enabling peptide coupling or urea formation .
Applications :
- Pharmaceuticals : The target compound and its cyclopropane analogue are used in protease inhibitor synthesis, leveraging their chiral centers .
- Material Science : The cyclopropane derivative’s strained ring system is exploited in polymer cross-linking .
Safety and Stability: All Boc-containing compounds require anhydrous storage to prevent hydrolysis.
Research Findings and Trends
- Synthetic Utility : The Boc group in the target compound is selectively cleaved under acidic conditions (e.g., TFA), enabling sequential functionalization .
- Biomedical Relevance: Derivatives of the carbamoyl analogue (C₇H₁₁NO₃) show promise in kinase inhibition studies, attributed to hydrogen-bonding interactions with the CONH₂ group .
- Industrial Adoption : Cyclopropane-based analogues are prioritized in high-throughput screening for their compact size and metabolic stability .
Biological Activity
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, also known as (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H18O4
- Molecular Weight : 214.2582 g/mol
- CAS Number : 124789-47-5
The biological activity of this compound is primarily attributed to its structural features:
- The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability and reactivity in biochemical environments.
- Upon deprotection, the free amino group can participate in various biochemical interactions, potentially influencing enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that cyclic amino acids can inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anti-inflammatory Effects
Compounds containing cyclopentane rings have been studied for their anti-inflammatory properties. This activity may be linked to their ability to modulate signaling pathways involved in inflammation.
Case Studies
- Inhibition of Type III Secretion System (T3SS) :
- Screening Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R,2S)-2-Aminocyclopentanecarboxylic acid | Structure | More reactive; lacks Boc protection |
| (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid | Structure | Altered steric properties; different reactivity |
| (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid | Structure | Unique reactivity due to smaller ring size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
